molecular formula C11H13NO4 B2639618 2-(Benzyl(methoxycarbonyl)amino)acetic acid CAS No. 262858-33-3

2-(Benzyl(methoxycarbonyl)amino)acetic acid

Cat. No. B2639618
CAS RN: 262858-33-3
M. Wt: 223.228
InChI Key: IQJZCCWAXMZSFF-UHFFFAOYSA-N
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Description

“2-(Benzyl(methoxycarbonyl)amino)acetic acid” is a chemical compound with the empirical formula C4H7NO4 . It is related to compounds such as 2-[(Methoxycarbonyl)(phenyl)amino]acetic acid and 2-(2-amino-3-benzoyl-phenyl)acetic acid .


Chemical Reactions Analysis

Amines, such as the one in this compound, can react with carbonyl compounds to form imine derivatives . These reactions are acid-catalyzed and reversible . Most aldehydes and ketones react with 2º-amines to give products known as enamines .

Scientific Research Applications

Electrocarboxylation

Electrocarboxylation: is a practical method for introducing carbon dioxide into organic starting materials. In the case of 2-(Benzyl(methoxycarbonyl)amino)acetic acid, researchers have investigated its electrocarboxylation in a dimethylformamide (DMF) solution using a magnesium rod as the sacrificial anode. The process yields C-carboxylated, N-carboxylated, and C,N-dicarboxylated products. These products can serve as building blocks for various organic syntheses .

Synthesis of N-Substituted α-Amino Acids

The electrochemically activated insertion of CO2 into the unsaturated carbon-nitrogen double bond of 2-(Benzyl(methoxycarbonyl)amino)acetic acid leads to N-substituted α-amino acids. These intermediates are valuable for pharmaceutical synthesis. The reaction proceeds as follows:

R1R2C=NR3+CO2→R1R2COOHNHR3R_1R_2C=NR_3 + CO_2 \rightarrow R_1R_2COOHNHR_3 R1​R2​C=NR3​+CO2​→R1​R2​COOHNHR3​

This reaction was first reported by Giuseppe Silvestri et al. and has since been explored in various contexts .

Preparation of Aryl-Keto α-Amino Acids

Researchers have used 2-(Benzyl(methoxycarbonyl)amino)acetic acid in the construction of aryl-keto α-amino acids. These compounds are essential for the synthesis of dopamine agonists. The reaction involves reacting 2-chloroanisole with N-(methoxycarbonyl)aspartic anhydride to generate the desired product .

Suzuki–Miyaura Coupling

The compound’s benzyl group can serve as a boron reagent in Suzuki–Miyaura coupling reactions. This versatile coupling method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and aryl or vinyl halides. The mild reaction conditions and functional group tolerance make this process widely applicable in organic synthesis .

properties

IUPAC Name

2-[benzyl(methoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZCCWAXMZSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyl(methoxycarbonyl)amino)acetic acid

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